5-Hexyl-2'-deoxyuridine

Description

Properties

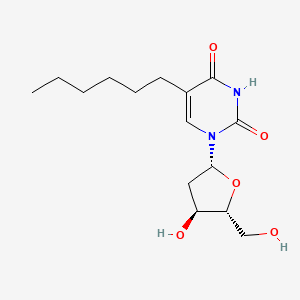

Molecular Formula |

C15H24N2O5 |

|---|---|

Molecular Weight |

312.36 g/mol |

IUPAC Name |

5-hexyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H24N2O5/c1-2-3-4-5-6-10-8-17(15(21)16-14(10)20)13-7-11(19)12(9-18)22-13/h8,11-13,18-19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,13+/m0/s1 |

InChI Key |

DZGIFYLUHQAETO-YNEHKIRRSA-N |

Isomeric SMILES |

CCCCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Synonyms |

5-hexyl-2'-deoxyuridine HdUrd |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine. One common method includes the lithiation of 5-iodo-2’-deoxyuridine followed by the reaction with hexyl lithium to introduce the hexyl group at the 5-position . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for 5-Hexyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-2’-deoxyuridine can undergo various chemical reactions, including:

Substitution Reactions: The hexyl group can be replaced with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The uracil ring can participate in redox reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens or nucleophiles can be used under conditions that favor the substitution of the hexyl group.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken to avoid degrading the nucleoside structure.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted 2’-deoxyuridine derivatives, while oxidation reactions can lead to the formation of uracil derivatives with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Hexyl-2’-deoxyuridine is used as a building block for the synthesis of other nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.

Biology: In biological research, 5-Hexyl-2’-deoxyuridine is studied for its effects on DNA synthesis and repair. It has been shown to block the cytotoxic effects of other nucleoside analogs, such as 5-fluorodeoxyuridine and deoxyadenosine, in leukemia cells . This makes it a valuable tool for studying nucleotide metabolism and the mechanisms of drug resistance.

Medicine: It has been shown to inhibit the migration of tumor cells and reduce the metastatic capacity of certain cancers . This makes it a promising candidate for the development of new cancer therapies.

Industry: In the pharmaceutical industry, 5-Hexyl-2’-deoxyuridine can be used in the development of new drugs and diagnostic tools. Its unique properties make it a valuable component in the design of targeted therapies and the study of drug interactions.

Mechanism of Action

The mechanism of action of 5-Hexyl-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. By blocking the salvage pathways for nucleosides, it potentiates the effects of inhibitors of de novo nucleotide synthesis . This leads to the inhibition of tumor cell growth and migration, making it an effective antimetastatic agent.

Molecular Targets and Pathways:

Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis.

Nucleotide Salvage Pathways: Blocking these pathways enhances the cytotoxic effects of other nucleoside analogs.

Comparison with Similar Compounds

5-Ethynyl-2’-deoxyuridine: Used for detecting DNA synthesis in cell culture.

5-Bromo-2’-deoxyuridine: Commonly used in cell proliferation assays.

5-Iodo-2’-deoxyuridine: Used in cancer research for its cytotoxic properties.

Uniqueness: 5-Hexyl-2’-deoxyuridine is unique due to its hexyl group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, it specifically inhibits the migration of tumor cells and blocks the cytotoxic effects of other nucleoside analogs . This makes it a valuable tool in cancer research and therapy.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 5-Hexyl-2'-deoxyuridine?

Methodological Answer:

The synthesis of HUdR typically involves nucleoside modification strategies, such as alkylation of the uracil base. While specific protocols for HUdR are not detailed in the provided evidence, analogous compounds (e.g., 5-nitro-2'-deoxyuridine 5'-monophosphate) are synthesized via phosphorylation or enzymatic catalysis . For characterization:

- Melting Point Analysis : Confirm purity using melting point ranges (e.g., 162–164°C for related derivatives) .

- Chromatography : Use HPLC or LC-MS to verify chemical identity and assess impurities.

- Spectroscopy : Employ H/C NMR and FTIR to confirm structural motifs (e.g., hexyl chain attachment) .

Advanced: How does HUdR modulate glycoconjugate biosynthesis in metastatic cancer models?

Methodological Answer:

HUdR inhibits glycoconjugate biosynthesis by interfering with glycosaminoglycan (GAG) synthesis, as demonstrated in Lewis lung carcinoma cells. Key steps include:

- In Vitro Assays : Treat cells with HUdR (e.g., 10–100 µM) for 24–72 hours, then quantify GAGs via dimethylmethylene blue (DMMB) assays .

- Metastasis Models : Use intravenous injection of HUdR-treated tumor cells into mice; monitor lung metastasis via histopathology or bioluminescence imaging .

- Mechanistic Studies : Perform RNA-seq or Western blotting to analyze enzymes like UDP-glucose dehydrogenase (UGDH), whose activity is suppressed by HUdR .

Basic: What analytical techniques are suitable for studying HUdR’s incorporation into DNA?

Methodological Answer:

- EdU-Based Proliferation Assays : Adapt protocols for 5-ethynyl-2'-deoxyuridine (EdU) by replacing EdU with HUdR. Use click chemistry with fluorescent azides for detection .

- Flow Cytometry : Quantify DNA incorporation using anti-BrdU antibodies, validated for specificity via quenching controls (e.g., Hoechst dye) .

- Mass Spectrometry : Employ LC-MS/MS to distinguish HUdR from endogenous nucleotides in cellular extracts .

Advanced: How does HUdR compare to 5-fluoro-2'-deoxyuridine (FdUrd) in metabolic pathway inhibition?

Methodological Answer:

- Thymidylate Synthase (TS) Inhibition : FdUrd directly inhibits TS, blocking dTMP synthesis. In contrast, HUdR’s anti-metastatic effects are linked to GAG biosynthesis, not TS. Validate via:

Basic: What safety protocols are critical for handling HUdR in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN374 standard) and lab coats. For aerosol exposure, wear P95 respirators .

- Waste Management : Avoid drainage disposal; collect waste in sealed containers for incineration .

- Acute Toxicity Data : Rat oral LD >11,500 mg/kg suggests low acute toxicity, but chronic exposure risks (e.g., organ toxicity) remain unstudied .

Advanced: How can in vivo pharmacokinetics of HUdR be evaluated?

Methodological Answer:

- Radiolabeling : Synthesize I-HUdR via stannyl precursor iodination (90% yield achievable) .

- Biodistribution Studies : Administer I-HUdR to tumor-bearing mice; quantify radioactivity in organs/tumors using gamma counters .

- Metabolite Analysis : Use HPLC to separate HUdR from metabolites (e.g., dehalogenated products) in plasma/urine .

Basic: What statistical approaches are recommended for analyzing HUdR experimental data?

Methodological Answer:

- Dose-Response Curves : Fit data with nonlinear regression (e.g., log(inhibitor) vs. response in Prism).

- ANOVA : Compare treatment groups (e.g., HUdR vs. control) with post-hoc Tukey tests for multiple comparisons .

- Survival Analysis : Use Kaplan-Meier plots and log-rank tests for metastasis-free survival in animal models .

Advanced: How to resolve contradictions in HUdR’s reported carcinogenicity data?

Methodological Answer:

Current evidence indicates HUdR is not classified as carcinogenic by IARC/NTP , but conflicting results may arise from:

- Prolonged Exposure : Conduct chronic toxicity studies (e.g., 18-month rodent assays) with histopathological evaluation.

- Cell-Type Specificity : Test HUdR in diverse cancer lines (e.g., adenocarcinoma vs. sarcoma) to identify context-dependent effects .

Basic: What are the storage conditions for HUdR to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .

Advanced: What future research directions address gaps in HUdR’s mechanism of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.